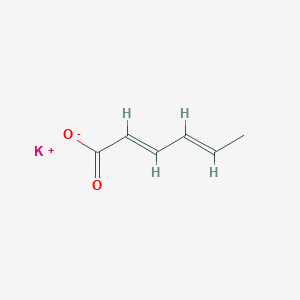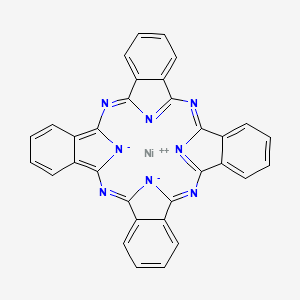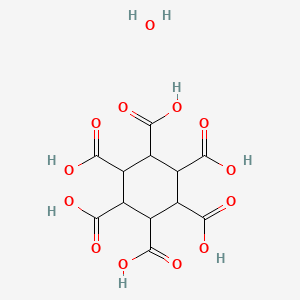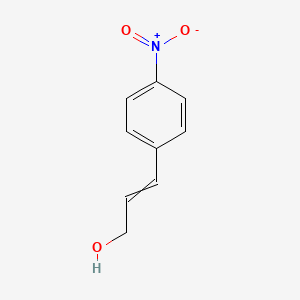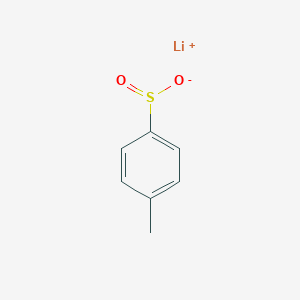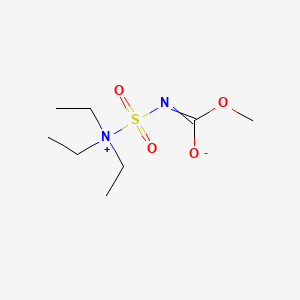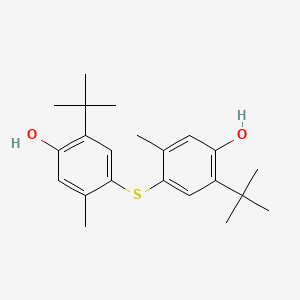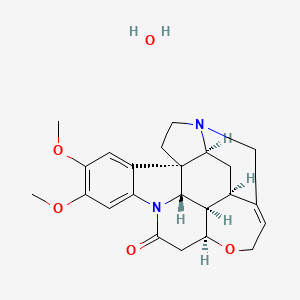
Tin(II) sulfide
説明
Tin(II) sulfide is a chemical compound composed of tin and sulfur, with the chemical formula SnS. It naturally occurs as the mineral herzenbergite, which is relatively rare. This compound is a dark brown or black solid that is insoluble in water but soluble in concentrated hydrochloric acid. It has a layered structure similar to that of black phosphorus .
Synthetic Routes and Reaction Conditions:
Direct Combination: this compound can be synthesized by directly combining tin and sulfur.
Liquid Ammonia Solution: At near-room temperature, tin and sulfur can react in liquid ammonia solution, but this method typically yields a mixture of this compound and tin(IV) sulfide.
Potassium Thiocyanate Reduction: A more reliable method involves reducing tin(IV) oxide with molten, pure, anhydrous potassium thiocyanate at 450°C.
Industrial Production Methods:
- Industrially, this compound is often produced through the reduction of tin(IV) oxide using hydrogen sulfide gas at elevated temperatures. This method ensures a higher purity of the final product.
Types of Reactions:
Oxidation: this compound can be oxidized to tin(IV) sulfide or tin(IV) oxide under specific conditions.
Reduction: It can be reduced back to elemental tin using strong reducing agents.
Substitution: this compound can undergo substitution reactions with halogens to form tin(II) halides.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or sulfur dioxide can oxidize this compound.
Reducing Agents: Hydrogen gas or carbon monoxide can reduce this compound.
Halogens: Chlorine or bromine can react with this compound to form tin(II) chloride or tin(II) bromide.
Major Products:
Oxidation: Tin(IV) sulfide (SnS₂) or tin(IV) oxide (SnO₂).
Reduction: Elemental tin (Sn).
Substitution: Tin(II) halides (e.g., tin(II) chloride, SnCl₂).
科学的研究の応用
Tin(II) sulfide has a wide range of applications in scientific research due to its unique properties:
Biomedical Applications: Research is ongoing into its potential use in biomedical devices and drug delivery systems.
作用機序
The mechanism by which tin(II) sulfide exerts its effects is primarily related to its semiconducting properties. The compound has a narrow bandgap, making it suitable for applications in optoelectronics and photovoltaics. The layered structure of this compound allows for efficient charge transport and separation, which is crucial for its performance in solar cells and sensors .
類似化合物との比較
Tin(IV) sulfide (SnS₂): Unlike tin(II) sulfide, tin(IV) sulfide has a different oxidation state and crystal structure, leading to different chemical and physical properties.
Lead(II) sulfide (PbS): Lead(II) sulfide shares a similar layered structure but has different electronic properties due to the presence of lead.
Germanium sulfide (GeS): Germanium sulfide is structurally analogous to this compound but has different electronic and optical properties.
Uniqueness of this compound:
- This compound’s combination of a suitable bandgap, high absorption coefficient, and layered structure makes it uniquely suited for applications in optoelectronics and energy storage. Its relatively low toxicity compared to other metal sulfides also adds to its appeal for various applications .
特性
IUPAC Name |
sulfanylidenetin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNRRBXCCXDRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnS, SSn | |
| Record name | tin(II) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tin(II)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Dark gray or black solid; [Merck Index] Gray fragments; [Sigma-Aldrich MSDS] | |
| Record name | Tin sulfide (SnS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannous sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19886 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12067-23-1, 1314-95-0 | |
| Record name | Tin sulfide (Sn2S3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin sulfide (SnS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannous sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin sulfide (SnS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7800296.png)
